

Synthetic Peptide Synthesis and Purification Protocol for Lacripeg: An Application Note

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Compound of Interest

Compound Name: *Lacripeg*

Cat. No.: *B15570360*

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Introduction

Lacripeg[™] is a synthetic 19-amino acid peptide fragment of the full-length human tear protein, Lacritin.[1][2] It is under investigation as a topical therapeutic for dry eye disease, aiming to restore the natural homeostasis of the ocular surface.[3] **Lacripeg** corresponds to the C-terminal active fragment of Lacritin and has been shown to retain the biological activity of the parent protein.[1] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of **Lacripeg** for research and preclinical development purposes.

The primary amino acid sequence of **Lacripeg** is: KQFIENGSEFAQKLLKKFS

Synthetic Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Lacripeg** is optimally achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents and byproducts through simple washing steps.

Key Materials and Reagents

- **Resin:** Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide, if required. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is recommended.
- **Amino Acids:** High-purity Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Gln, Asn; tBu for Ser, Glu; Boc for Lys).
- **Coupling Reagents:** A combination of a carbodiimide such as Diisopropylcarbodiimide (DIC) and an additive like Ethyl Cyanoxyiminoacetate (Oxyma), or a pre-activated uronium/phosphonium salt like HATU or HBTU.
- **Deprotection Reagent:** 20% piperidine in N,N-Dimethylformamide (DMF).
- **Solvents:** High-purity DMF, Dichloromethane (DCM).
- **Cleavage Cocktail:** A mixture typically containing Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.

Synthesis Protocol

- **Resin Preparation:** Swell the chosen resin in DMF for at least 30-60 minutes in a reaction vessel.
- **First Amino Acid Coupling:** Couple the C-terminal amino acid (Fmoc-Ser(tBu)-OH) to the resin.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove piperidine and byproducts.
- **Amino Acid Coupling:** Couple the next Fmoc-protected amino acid in the sequence using a suitable activation method.
- **Repeat Synthesis Cycle:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the **Lacripep** sequence.

- **Final Deprotection:** After the final amino acid has been coupled, perform a final Fmoc deprotection.
- **Cleavage and Global Deprotection:** Treat the peptide-resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Peptide Precipitation and Isolation:** Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude **Lacripep** peptide will contain various impurities from the synthesis process, such as truncated or deletion sequences. RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity based on their hydrophobicity.

Key Materials and Reagents

- **HPLC System:** A preparative HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column is typically used for peptide purification.
- **Mobile Phase A:** 0.1% TFA in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile.
- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a low concentration of mobile phase B in mobile phase A.

Purification Protocol

- **Column Equilibration:** Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A and 5% B).
- **Sample Injection:** Inject the dissolved crude peptide onto the column.

- **Gradient Elution:** Elute the peptide using a linear gradient of increasing mobile phase B concentration. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
- **Fraction Collection:** Collect fractions corresponding to the major peptide peak detected by UV absorbance at 214 nm and 280 nm.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Pooling and Lyophilization:** Pool the fractions containing the pure **Lacripep** peptide and lyophilize to obtain a dry, stable powder.

Characterization

Following purification, it is essential to confirm the identity and purity of the synthetic **Lacripep**.

Mass Spectrometry

- **Technique:** Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
- **Purpose:** To confirm the molecular weight of the synthesized peptide. The theoretical molecular weight of **Lacripep** should be calculated and compared with the experimentally observed mass.

Analytical RP-HPLC

- **Technique:** Analytical Reversed-Phase High-Performance Liquid Chromatography.
- **Purpose:** To determine the purity of the final peptide product. The analysis is typically performed using a C18 analytical column with a faster gradient than the preparative method. Purity is determined by integrating the peak area of the main product relative to the total peak area at a specific wavelength (e.g., 214 nm).

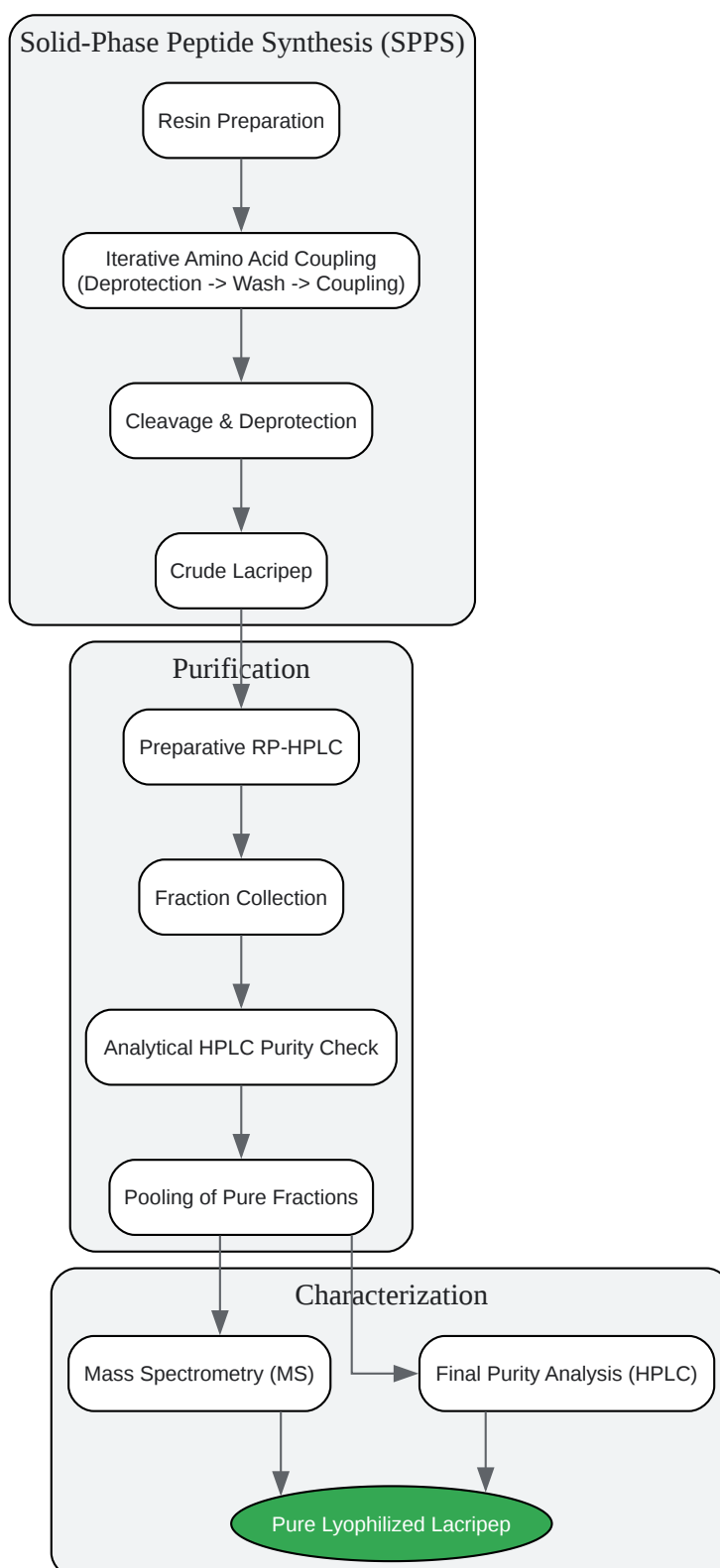
Quantitative Data Summary

The following table provides expected, albeit generalized, quantitative data for the synthesis and purification of a 19-amino acid peptide like **Lacripep**. Actual results may vary depending

on the specific synthesis and purification conditions.

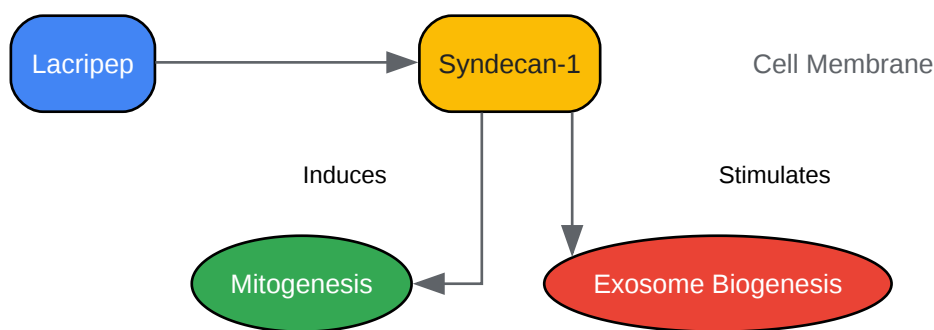
Parameter	Typical Value	Notes
Crude Peptide Yield	60-80%	Based on the initial loading of the resin.
Crude Peptide Purity	50-70%	Determined by analytical RP-HPLC.
Purified Peptide Yield	20-40%	Overall yield after HPLC purification.
Final Peptide Purity	>95%	Determined by analytical RP-HPLC. For in-vivo or clinical studies, >98% purity is often required.
Verified Molecular Weight	Matches Theoretical Mass	Confirmed by Mass Spectrometry.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for **Lactripep** Synthesis and Purification.



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Caption: Simplified **Lactriep** Signaling Pathway.

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References

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- To cite this document: BenchChem. [Synthetic Peptide Synthesis and Purification Protocol for Lactriep: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570360#synthetic-peptide-synthesis-and-purification-protocol-for-lactriep]

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